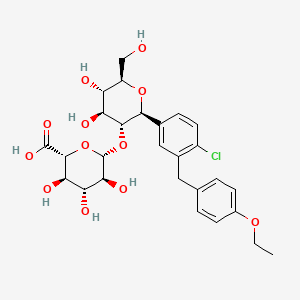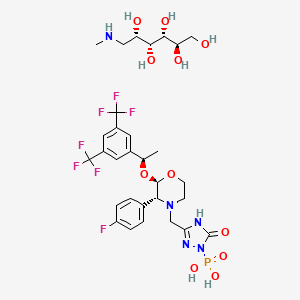
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is a complex organic compound characterized by its multiple benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with ethylenediamine to form N-(2-benzamidoethyl)benzamide. This intermediate is then further reacted with another equivalent of benzoyl chloride and ethylenediamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated benzamides.
Aplicaciones Científicas De Investigación
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Benzamidoethyl)benzamide
- N-(2-((2-benzamidoethyl)amino)ethyl)benzamide
- N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)acetamide
Uniqueness
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is unique due to its multiple benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved stability under specific conditions.
Propiedades
Fórmula molecular |
C27H30N4O3 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-benzamidoethyl(benzoyl)amino]ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C27H30N4O3/c32-25(22-10-4-1-5-11-22)29-17-16-28-18-20-31(27(34)24-14-8-3-9-15-24)21-19-30-26(33)23-12-6-2-7-13-23/h1-15,28H,16-21H2,(H,29,32)(H,30,33) |
Clave InChI |
CMPLSXIHFPDCJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCNCCN(CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


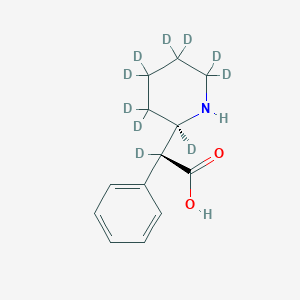

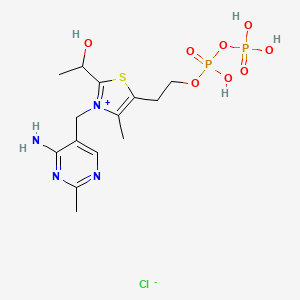
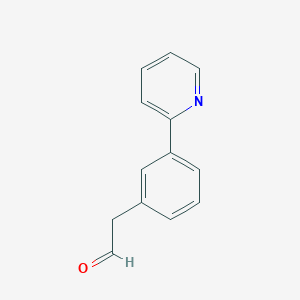
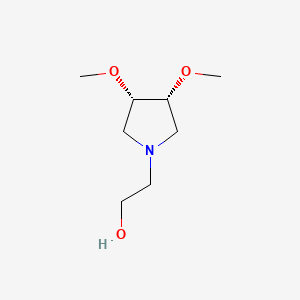
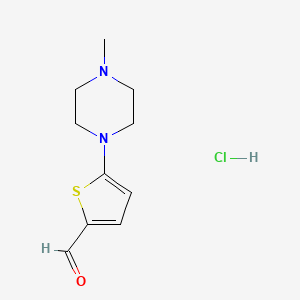

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
